molecular formula C15H13NO B1259839 2-(2-methylphenyl)-3H-isoindol-1-one CAS No. 17372-63-3

2-(2-methylphenyl)-3H-isoindol-1-one

Cat. No. B1259839
CAS RN: 17372-63-3
M. Wt: 223.27 g/mol
InChI Key: YCUIAYUVYLNFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-3H-isoindol-1-one is a member of isoindoles.

Scientific Research Applications

Chemical Synthesis and Characterization

Scientific advancements in chemical synthesis offer insights into methodologies that could be applicable for compounds like "2-(2-methylphenyl)-3H-isoindol-1-one." For instance, the practical synthesis of related biphenyl compounds highlights innovative approaches to cross-coupling reactions, potentially offering a blueprint for synthesizing complex molecules with specific functional groups or substituents (Qiu et al., 2009).

Applications in Biochemical Research

Research on biochemical applications of certain compounds sheds light on the diverse roles that structurally unique molecules can play. While not directly linked to "2-(2-methylphenyl)-3H-isoindol-1-one," studies on compounds like 1-Methylcyclopropene (1-MCP) demonstrate the impact of chemical agents on biological systems, offering parallels in exploring the biological interactions or applications of various compounds in scientific research (Blankenship & Dole, 2003).

Environmental and Toxicological Assessments

Understanding the environmental and toxicological profiles of chemical compounds is crucial for their application in scientific research. The review of 2-Methylpropene (isobutene) provides a comprehensive overview of metabolic fate and toxicity in laboratory animals and humans, emphasizing the importance of evaluating the safety and environmental impact of chemical compounds, which could be relevant for assessing "2-(2-methylphenyl)-3H-isoindol-1-one" (Cornet & Rogiers, 1997).

properties

CAS RN

17372-63-3

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2-methylphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C15H13NO/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15(16)17/h2-9H,10H2,1H3

InChI Key

YCUIAYUVYLNFFS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CC3=CC=CC=C3C2=O

Canonical SMILES

CC1=CC=CC=C1N2CC3=CC=CC=C3C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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